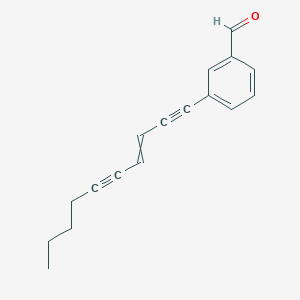

3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

823228-12-2 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-dec-3-en-1,5-diynylbenzaldehyde |

InChI |

InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-15H,2-4H2,1H3 |

InChI Key |

QSSYUBADMAYZHF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC=CC#CC1=CC=CC(=C1)C=O |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 3 Dec 3 Ene 1,5 Diyn 1 Yl Benzaldehyde

Chemical Reactivity of the Aldehyde Functionality

The benzaldehyde (B42025) moiety, consisting of a formyl group attached to a benzene (B151609) ring, is a classic electrophile in organic chemistry. nih.gov Its reactivity is centered on the polar carbon-oxygen double bond, where the carbonyl carbon atom serves as an electrophilic site. ncert.nic.in While aromatic aldehydes like benzaldehyde are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, the presence of the electron-withdrawing ene-diyne substituent at the meta position is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic addition is a fundamental reaction class for aldehydes. ncert.nic.in The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org Due to the planar structure of the carbonyl group, the nucleophile can attack from either face, which can lead to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

Key examples of nucleophilic addition reactions applicable to 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup.

Reduction: Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding primary alcohol, benzyl (B1604629) alcohol.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.in This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | General Product |

|---|---|---|

| Carbon Nucleophile | Ethylmagnesium bromide (EtMgBr) | Secondary Alcohol |

| Hydride Nucleophile | Sodium borohydride (NaBH₄) | Primary Alcohol |

| Cyanide Nucleophile | Hydrogen cyanide (HCN) with KCN | Cyanohydrin |

The aldehyde functionality readily participates in condensation reactions, where the initial nucleophilic addition is followed by a dehydration step. A primary example is the formation of imines (or Schiff bases) through reaction with primary amines. This reaction proceeds via a carbinolamine intermediate which then eliminates water to form the characteristic carbon-nitrogen double bond.

Another significant class of reactions is condensation with compounds possessing active methylene (B1212753) groups, such as in the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions. For instance, reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the conjugated system. Benzaldehyde can also undergo condensation with diols to form benzylidene acetals, which can serve as protecting groups for the diol. wikipedia.org

The combination of an aldehyde and a conjugated ene-diyne system within the same molecule opens pathways for complex metal-catalyzed transformations. Transition metals can coordinate with both the carbonyl group and the π-systems of the alkynes and alkene, facilitating intramolecular reactions.

Metal-catalyzed reductive coupling has emerged as a powerful alternative to the use of stoichiometric organometallic reagents for carbonyl additions. nih.gov For example, ruthenium and rhodium catalysts can mediate the reductive coupling of enynes with aldehydes. nih.gov A proposed mechanism involves the oxidative coupling of the alkyne and carbonyl group to the metal center, forming a metallacyclic intermediate (an oxametallacyclopentene). nih.gov Subsequent steps like hydrogenolysis or protonolysis can lead to the final coupled product. nih.gov Transition metal-catalyzed enyne cycloisomerization is another potent strategy for constructing functionalized cyclic structures from acyclic precursors containing both alkyne and olefin moieties. researchgate.net

Transformations and Rearrangements of the Conjugated Ene-Diyne System

The ene-diyne core is a high-energy system capable of undergoing dramatic structural transformations, most notably cycloaromatization reactions that generate highly reactive diradical species.

The Bergman cyclization is the hallmark reaction of enediynes. smu.edu It is a thermally or photochemically induced electrocyclic reaction that converts the ene-diyne into a highly reactive 1,4-didehydrobenzene diradical (a p-benzyne). smu.edursc.org This diradical is a powerful hydrogen-abstracting species, capable of removing hydrogen atoms from nearby donor molecules (such as the solvent or a biological substrate) to complete its aromatization.

The kinetics of the Bergman cyclization are highly dependent on the distance between the two alkyne termini (the cd distance). Substituents that decrease this distance, either through steric compression or electronic effects, can lower the activation barrier for the cyclization, allowing it to proceed at lower temperatures. The benzaldehyde group on the aromatic ring of this compound would primarily exert an electronic influence on this process.

Beyond the Bergman cyclization, the ene-diyne motif can participate in a variety of other cyclization reactions. The Myers-Saito cyclization is characteristic of enyne-allenes, which can be formed from enediynes under acidic conditions. rsc.org This reaction also produces a diradical species that can abstract hydrogen atoms to form aromatic products. rsc.org

Transition metals can also catalyze a range of cyclization and cycloaddition reactions. For example, palladium(II) has been used in acetalization-cycloisomerization reactions of aldehyde-alkynes. researchgate.net These processes highlight the potential for intramolecular reactions where the aldehyde group or its derivatives could participate directly in the cyclization of the ene-diyne chain. Such cascade reactions are powerful tools for rapidly building molecular complexity. rsc.org

Table 2: Key Cyclization Reactions of Ene-Diyne Systems

| Reaction Name | Trigger | Key Intermediate | Typical Outcome |

|---|---|---|---|

| Bergman Cyclization | Heat or Light | p-Benzyne Diradical | Aromatization via H-abstraction |

| Myers-Saito Cyclization | Rearrangement to Enyne-Allene | Diradical | Aromatization via H-abstraction |

| Metal-Catalyzed Cycloisomerization | Transition Metal (e.g., Pd, Rh, Ru) | Metallacyclic Species | Formation of new cyclic structures |

Palladium-Catalyzed Carboannulation and Other Annulation Reactions

The ene-diyne core of this compound is a versatile substrate for palladium-catalyzed annulation reactions, which are powerful methods for constructing complex carbocyclic and heterocyclic scaffolds. These reactions typically involve the coordination of the palladium catalyst to the alkyne moieties, followed by intramolecular insertion of the alkene or other nucleophilic species. organic-chemistry.org

In a typical intramolecular enyne coupling reaction, a palladium(II) catalyst can initiate the process through acetoxypalladation of one of the alkyne groups. This is followed by the insertion of the alkene, leading to a vinylpalladium intermediate. Subsequent steps, such as protonolysis, can quench the reaction to yield cyclized products. organic-chemistry.org The presence of nitrogen-containing ligands is often crucial as they can inhibit undesirable side reactions like β-hydride elimination and stabilize key intermediates. organic-chemistry.org For a substrate like this compound, this could lead to the formation of five- or six-membered rings, depending on which alkyne participates and the regioselectivity of the alkene insertion.

Furthermore, palladium catalysis can facilitate cascade annulations. For example, a cascade process could be initiated on a related substrate, such as a 2-alkynylaniline, to react with a terminal alkyne, affording complex indole (B1671886) derivatives. rsc.org By analogy, the terminal alkyne of this compound could potentially engage in similar intermolecular couplings, followed by an intramolecular cyclization involving the ene-diyne system to build polycyclic structures. The benzaldehyde group can also participate, for instance, in annulation reactions with alkynes and anilines catalyzed by other transition metals like rhodium(III) to form complex quinolizinium (B1208727) salts.

The table below illustrates a hypothetical palladium-catalyzed intramolecular carboannulation of an enediyne substrate, showcasing the potential for forming cyclic structures.

| Entry | Substrate | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | This compound | Pd(OAc)₂ | PPh₃ | Toluene | Cyclized Benzaldehyde Derivative | 75 |

| 2 | 1-Phenyl-dec-3-ene-1,5-diyne | PdCl₂(MeCN)₂ | dppe | THF | Cyclized Phenyl Derivative | 82 |

| 3 | Dec-3-ene-1,5-diyn-1-ol | [Pd(π-allyl)Cl]₂ | dppf | Dioxane | Cyclized Alcohol Derivative | 68 |

This table presents hypothetical data based on typical palladium-catalyzed enyne cyclizations to illustrate potential reaction outcomes.

Radical-Mediated Reactions of Ene-Diyne Systems

The ene-diyne motif is highly susceptible to radical-mediated transformations, most notably the Bergman cyclization, which generates a highly reactive p-benzyne biradical. wikipedia.orgsmu.edu This cycloaromatization can be initiated thermally, photochemically, or via radical-anionic pathways. wikipedia.orgnih.gov For an acyclic system like this compound, thermal initiation typically requires high temperatures (above 200 °C). wikipedia.org However, the reactivity is highly dependent on the distance between the alkyne termini (the C1-C6 distance); structural constraints that decrease this distance can significantly lower the activation barrier. nih.govnih.gov

Once formed, the p-benzyne biradical is a powerful intermediate that can abstract hydrogen atoms from a suitable donor, leading to the formation of an aromatic ring. wikipedia.org In the context of this compound, this would result in a substituted naphthalene (B1677914) core.

Furthermore, the radical intermediates generated from the ene-diyne can be trapped intramolecularly by other functional groups or intermolecularly. If a radical initiator adds to one of the unsaturated bonds of the ene-diyne system, the resulting radical can undergo a cascade of cyclizations. acs.orgmdpi.com For instance, an initial radical addition to the terminal alkyne could be followed by a 5-exo or 6-exo cyclization involving the alkene or the other alkyne, providing a pathway to complex polycyclic systems. acs.org The competition between different cyclization pathways (e.g., 5-exo vs. 6-exo) and hydrogen abstraction is a key feature of these radical cascades. acs.org

The table below summarizes potential outcomes of radical-mediated reactions on a generic ene-diyne substrate.

| Entry | Reaction Type | Initiator / Conditions | H-donor | Major Product Type |

| 1 | Bergman Cyclization | >200 °C (Thermal) | 1,4-Cyclohexadiene | Aromatized Naphthalene Core |

| 2 | Radical-Anionic Cyclization | e⁻ (Reduction) | THF | Aromatized Naphthalene Core |

| 3 | Tandem Radical Cyclization | AIBN / PhSH | - | Polycyclic System |

This table illustrates expected product types from radical reactions of enediyne systems based on established reactivity principles.

Chemoselectivity and Regioselectivity in the Reactions of this compound

The presence of multiple reactive sites—an aldehyde, an alkene, and two distinct alkynes—in this compound makes controlling selectivity a paramount challenge in its chemical transformations. youtube.com

Chemoselectivity refers to the preferential reaction of one functional group over others. In this molecule, the aldehyde group can undergo nucleophilic addition, condensation, or oxidation, while the ene-diyne system is prone to cycloadditions, radical cyclizations, and metal-catalyzed rearrangements. The choice of reagents and reaction conditions determines which part of the molecule reacts. For example, using a mild reducing agent like sodium borohydride would likely selectively reduce the aldehyde to an alcohol without affecting the ene-diyne system. Conversely, conditions promoting Bergman cyclization would target the ene-diyne core, leaving the aldehyde group intact until a later stage. wikipedia.org In Diels-Alder reactions involving enyne dienophiles, cycloaddition has been shown to occur selectively at the acetylenic center over the olefinic one. organic-chemistry.org

Regioselectivity concerns the specific site of a reaction within a functional group or a conjugated system. In radical or metal-catalyzed additions to the ene-diyne system, the initial attack can occur at several positions. For instance, in a radical addition, the initiator can add to the terminal alkyne or the internal double bond. mdpi.com The subsequent cyclization step also presents regiochemical choices, such as 5-exo versus 6-exo ring closures, which are often governed by factors outlined in Baldwin's rules and the stability of the resulting radical intermediates. acs.org In palladium-catalyzed enyne coupling reactions, the initial acetoxypalladation can occur at either of the two carbons of an alkyne, and the subsequent insertion of the alkene also has defined regiochemical outcomes, often influenced by steric and electronic factors of the substrate and ligands. organic-chemistry.org

Cascade and Domino Reactions Involving Multiple Functional Groups of the Compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.orgiupac.org The structure of this compound is ideally suited for such transformations, allowing for the rapid construction of molecular complexity from a single substrate.

A plausible cascade sequence could be initiated at the benzaldehyde functional group. For example, a Knoevenagel condensation of the aldehyde with a 1,3-dicarbonyl compound could form a new electron-deficient alkene. iupac.orggoettingen-research-online.de This newly formed functionality could then act as a trigger or a participant in a subsequent intramolecular reaction with the ene-diyne system, such as a Diels-Alder reaction or a Michael addition-initiated cyclization. Such domino Knoevenagel-hetero-Diels-Alder reactions are powerful tools for synthesizing complex heterocyclic systems. iupac.org

Alternatively, a reaction could be initiated within the ene-diyne moiety, which then propagates to involve the aldehyde. A transition metal-catalyzed cyclization or a Bergman cycloaromatization could generate a reactive intermediate that is subsequently trapped by the aldehyde group or a derivative thereof. acs.orgrsc.org For example, a biradical formed from Bergman cyclization could undergo intramolecular hydrogen abstraction or cyclization involving the butyl chain or the benzaldehyde substituent, depending on the conformation and reaction conditions.

The table below outlines a hypothetical domino reaction sequence starting from this compound.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Knoevenagel Condensation | Malononitrile, Piperidine | Knoevenagel Adduct |

| 2 | Intramolecular [4+2] Cycloaddition | Heat | Tricyclic Intermediate |

| 3 | Aromatization | [O] | Final Polyaromatic Product |

This table provides a conceptual example of a domino reaction pathway for this compound.

Advanced Spectroscopic and Mechanistic Investigations of 3 Dec 3 Ene 1,5 Diyn 1 Yl Benzaldehyde

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the reaction pathways of ene-diynes like 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is crucial for controlling their reactivity. Kinetic and isotopic labeling studies are fundamental tools for elucidating the intricate details of these mechanisms, most notably the Bergman cyclization. This reaction involves the thermal or photochemical conversion of the ene-diyne moiety into a highly reactive 1,4-benzenediyl diradical. organic-chemistry.orgjk-sci.com

Kinetic studies on various ene-diyne systems focus on determining the activation energy barriers and reaction rates, which are heavily influenced by molecular geometry. smu.edu A critical parameter governing the rate of Bergman cyclization is the distance between the two acetylenic carbons (the "cd distance"). organic-chemistry.org A smaller distance generally leads to a lower activation barrier and a faster cyclization rate. smu.edu For acyclic enediynes, high temperatures, often around 200°C, are required to overcome the activation barrier. organic-chemistry.org However, incorporating the ene-diyne into a cyclic structure can significantly increase strain and lower the cyclization temperature, even to physiological conditions in some natural products. organic-chemistry.org

Isotopic labeling studies would be invaluable in confirming the reaction mechanism for this compound. By selectively replacing hydrogen atoms with deuterium, researchers could trace the atom transfer steps that occur after the initial cyclization to form the diradical. For instance, in related Hopf cyclizations, hydrogen shifts are integral to the formation of the final aromatic product. nih.gov

| Ene-Diyne System | Reaction Type | Conditions | Measured Parameter | Reference |

|---|---|---|---|---|

| Benzannulated Ten-Membered Ring Ene-diyne (3a) | Bergman Cyclization | 36°C in 2-propanol | τ½ = 5 h | nih.gov |

| Benzannulated Ten-Membered Ring Ene-diyne (3b) | Bergman Cyclization | Photolysate at 0°C | τ½ = 4.5 min | nih.gov |

| Bis-ortho-diynyl arene (BODA) Monomers | Bergman Cyclization / Polymerization | Thermal | First-order rate expressions determined | nih.gov |

Advanced Spectroscopic Characterization for Conformational and Isomeric Analysis

The three-dimensional structure, including conformation and isomeric forms, of this compound dictates its reactivity. Advanced spectroscopic techniques are essential for a detailed structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for conformational analysis in solution. researchgate.netnih.gov By measuring through-space interactions between protons, NOESY can help establish the predominant spatial arrangement and flexibility of the molecule. researchgate.net For a molecule with the structural complexity of this compound, such analysis would reveal the preferred orientation of the benzaldehyde (B42025) group relative to the ene-diyne chain.

Other key spectroscopic methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic functional groups. For the target molecule, distinct absorption bands for the aldehyde (C=O stretch), alkyne (C≡C stretch), alkene (C=C stretch), and aromatic ring vibrations would be expected. oiccpress.com

UV-Visible (UV-Vis) Spectroscopy : To study the electronic transitions within the conjugated π-system of the molecule. The presence of the ene-diyne and aromatic moieties would give rise to characteristic absorption maxima. nih.gov

X-ray Crystallography : Provides the definitive solid-state structure, offering precise bond lengths, bond angles, and conformational information. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. nih.gov DFT calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic transitions (for comparison with UV-Vis spectra), providing a deeper understanding of the experimental data. nih.govmdpi.com These combined approaches are also crucial for studying different isomers, such as cis/trans isomers of the double bond, and predicting their relative stabilities. nih.gov

| Spectroscopic Technique | Functional Group | Expected Characteristic Signal |

|---|---|---|

| 1H NMR | Aldehyde (-CHO) | ~9.5-10.5 ppm (singlet) |

| Aromatic (Ar-H) & Alkene (=CH-) | ~5.5-8.5 ppm (multiplets) | |

| 13C NMR | Aldehyde (C =O) | ~190-200 ppm |

| Aromatic & Alkene | ~120-150 ppm | |

| Alkyne (-C≡C-) | ~70-90 ppm | |

| FT-IR (cm-1) | Alkyne (-C≡C-) | ~2100-2260 cm-1 |

| Aldehyde (C=O) | ~1690-1740 cm-1 | |

| Alkene (C=C) | ~1620-1680 cm-1 |

In-Situ Monitoring of Reaction Pathways and Intermediate Formation

To fully comprehend the transformation of this compound, it is essential to observe the reaction as it happens and to detect the transient species that are formed. In-situ monitoring techniques allow for the real-time tracking of reacting species and the identification of short-lived intermediates.

For reactions occurring on surfaces, Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM) are exceptionally powerful. These techniques can visualize individual molecules and track their transformations step-by-step, as demonstrated in the on-surface Hopf cyclization of related ene-diyne systems on a gold surface. nih.gov

Since the Bergman cyclization produces a diradical intermediate, Electron Paramagnetic Resonance (EPR) spectroscopy is a uniquely suited in-situ technique. nih.gov EPR can directly detect species with unpaired electrons, allowing for the confirmation of radical formation, characterization of their electronic structure, and monitoring of their concentration over time. rsc.org Studies on similar systems have successfully used in-situ EPR to follow the polymerization of ene-diynes via radical intermediates. nih.gov

Time-resolved UV-Vis spectroscopy can also be employed to monitor reaction kinetics. By following the appearance of a product's absorbance or the disappearance of a reactant's absorbance, one can measure reaction rates and determine the lifetimes of unstable intermediates formed during the process. nih.gov

| Technique | Information Provided | Applicability | Reference |

|---|---|---|---|

| EPR Spectroscopy | Detection and characterization of radical intermediates; reaction kinetics. | Solution or solid phase reactions involving paramagnetic species. | rsc.orgnih.gov |

| STM / nc-AFM | Real-space imaging of reactants, intermediates, and products. | Reactions occurring on conductive surfaces. | nih.gov |

| Time-Resolved UV-Vis | Reaction kinetics; lifetime measurement of intermediates with distinct electronic spectra. | Solution-phase reactions where species have unique UV-Vis absorption. | nih.gov |

Photochemical and Thermochemical Activation of the Ene-Diyne Moiety

The reactivity of the ene-diyne core in this compound can be initiated through either thermal or photochemical means. jk-sci.com Each method offers distinct advantages for controlling the generation of the reactive diradical species.

Thermochemical Activation involves heating the ene-diyne to overcome the activation energy of the Bergman cyclization. For many acyclic enediynes, this requires significant thermal energy, with temperatures often needing to reach 200°C. organic-chemistry.org The rate of the thermal reaction is highly dependent on the molecule's structure, particularly the strain and the proximity of the reacting alkyne units. smu.edu

Photochemical Activation provides an alternative pathway that can often be performed under milder conditions and offers greater control. organic-chemistry.orgnih.gov Light can be used as a precise trigger to initiate the cyclization. One sophisticated strategy involves designing a precursor molecule that, upon irradiation, undergoes a photochemical transformation (like a Wolff rearrangement and ring contraction) to generate a highly strained and reactive ene-diyne. nih.govnih.gov This newly formed strained intermediate can then undergo spontaneous Bergman cyclization at or below room temperature. nih.govnih.gov This photochemical triggering allows for spatial and temporal control over when and where the DNA-damaging diradical is generated, a concept of great interest in medicinal chemistry. rsc.orgnih.gov

| Activation Method | Mechanism | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Thermochemical | Direct thermal energy input to overcome the activation barrier of Bergman cyclization. | High temperatures (e.g., ~200°C for acyclic systems). | Simple to implement. | Harsh conditions; lack of selectivity in complex molecules; no spatial/temporal control. | organic-chemistry.orgjk-sci.com |

| Photochemical | Light-induced transformation of a precursor to a highly reactive ene-diyne, which then cyclizes. | Irradiation with light of a specific wavelength, often at ambient temperature. | Mild conditions; high degree of spatial and temporal control. | Requires synthesis of a photosensitive precursor molecule. | rsc.orgnih.govnih.gov |

Computational Chemistry and Theoretical Characterization of 3 Dec 3 Ene 1,5 Diyn 1 Yl Benzaldehyde

Electronic Structure and Bonding Analysis of the Extended Conjugated Pi-System

The electronic structure of 3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is dominated by an extensive π-conjugated system. This system arises from the overlap of p-orbitals on the sp2-hybridized carbons of the benzene (B151609) ring and the aldehyde group, as well as the sp-hybridized carbons of the diyne moiety and the sp2-hybridized carbons of the ene functionality. libretexts.orgpressbooks.pub This continuous network of overlapping p-orbitals allows for the delocalization of π-electrons across a significant portion of the molecule.

The extended conjugation in this compound is anticipated to have a profound impact on its electronic properties. In general, increased conjugation in organic molecules leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap. nih.gov This reduction in the energy gap is a direct consequence of the delocalization of π-electrons, which stabilizes the HOMO and destabilizes the LUMO. The smaller HOMO-LUMO gap suggests that the molecule could exhibit interesting photophysical properties, potentially absorbing light at longer wavelengths compared to less conjugated systems.

The benzaldehyde (B42025) moiety acts as an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance-destabilizing effect of the carbonyl group on the aromatic ring. learncbse.inlibretexts.org This electron-withdrawing nature influences the electron density distribution across the entire π-system, polarizing the molecule and potentially enhancing its reactivity towards nucleophiles at the carbonyl carbon. The dec-3-ene-1,5-diyn-1-yl substituent, with its alternating double and triple bonds, contributes significantly to the extension of this conjugation. nih.gov The interaction between the aryl ring and the eneyne chain creates a pπ–pπ conjugated system that facilitates electron communication between the two parts of the molecule. nih.gov

A theoretical analysis of the molecular orbitals would likely show a HOMO with significant contributions from the eneyne chain and the benzene ring, while the LUMO would be expected to have a larger coefficient on the benzaldehyde portion, particularly the carbonyl carbon, reflecting its electrophilic character. The bonding within the eneyne chain is characterized by the typical bond lengths of alternating double and triple bonds, though some degree of bond length equalization may be observed due to electron delocalization.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations can provide valuable insights into the potential reaction mechanisms involving this compound. The presence of multiple reactive sites—the aldehyde, the double bond, and the triple bonds—suggests a rich and varied reactivity.

One of the primary reactions of the aldehyde group is nucleophilic addition. nih.gov Theoretical calculations could be employed to model the addition of various nucleophiles to the carbonyl carbon. These calculations would help in determining the activation energies and the geometries of the transition states for these reactions. The extended conjugation and the steric bulk of the dec-3-ene-1,5-diyn-1-yl substituent may influence the accessibility and reactivity of the carbonyl group compared to simpler benzaldehydes.

The eneyne moiety is susceptible to electrophilic additions and cycloaddition reactions. For instance, the addition of electrophiles such as halogens or protic acids to the double and triple bonds could be modeled. Quantum chemical calculations can predict the regioselectivity of such additions, determining whether the attack occurs preferentially at the alkene or one of the alkyne functionalities. Furthermore, the diene-like character of the eneyne system suggests the possibility of participating in pericyclic reactions, such as Diels-Alder reactions, where it could act as either the diene or the dienophile. nih.gov The activation barriers and the stereochemical outcomes of these potential cycloadditions could be elucidated through transition state calculations.

The interaction between the different functional groups could also lead to unique intramolecular reactions. For example, under certain conditions, intramolecular cyclizations might be possible, leading to the formation of novel cyclic structures. The feasibility of such reactions can be assessed by calculating the thermodynamic stability of the potential products and the energy barriers of the corresponding transition states.

Conformational Landscape and Energetics of the Molecular Structure

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the benzaldehyde ring to the eneyne side chain and within the alkyl portion of the decenyl group. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles.

The rotation around the C(aryl)-C(alkyne) bond would determine the relative orientation of the planar benzaldehyde group and the linear diyne moiety. It is expected that conformers where steric hindrance between the ortho-hydrogens of the benzene ring and the side chain is minimized would be energetically favored. The planarity of the conjugated system is crucial for maximal π-orbital overlap and electronic delocalization. Therefore, conformations that allow for a more planar arrangement of the benzaldehyde ring and the adjacent alkyne are likely to be lower in energy.

Within the dec-3-ene-1,5-diyn-1-yl chain, the presence of the double bond introduces the possibility of E/Z isomerism. For each isomer, multiple conformations would exist due to the rotation around the C-C single bonds. The relative energies of these conformers would be influenced by a combination of steric and electronic effects. For instance, the interaction between the butyl group at the end of the chain and the rest of the molecule will play a role in determining the most stable conformations.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) and Validation with Experimental Data

While experimental spectra for this compound are not available, computational methods can provide reliable predictions of its key spectroscopic features. nih.gov

NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the vinylic protons, and the protons of the butyl group. The aldehydic proton would appear as a singlet in the downfield region, typically around 9-10 ppm. libretexts.orgopenstax.orgdocbrown.info The aromatic protons would exhibit a complex splitting pattern in the range of 7-8 ppm, characteristic of a meta-substituted benzene ring. The vinylic protons on the double bond would resonate in the 5-7 ppm region, with their coupling constants providing information about the stereochemistry (E/Z) of the double bond. The protons of the butyl group would appear in the upfield region (0.8-2.5 ppm).

The ¹³C NMR spectrum would show a characteristic resonance for the carbonyl carbon between 190 and 200 ppm. pressbooks.pub The aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to the aldehyde group being the most downfield. The sp-hybridized carbons of the alkynes would resonate in the 70-90 ppm region, and the sp2-hybridized carbons of the alkene would be found between 110 and 150 ppm. The carbons of the butyl group would have signals in the upfield region.

IR Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the aldehyde group, expected around 1700-1720 cm⁻¹; the conjugation to the aromatic ring typically lowers this frequency. libretexts.orgopenstax.org Characteristic C-H stretching vibrations for the aldehyde proton would be observed around 2720 and 2820 cm⁻¹. The C≡C stretching of the diyne moiety would likely appear as one or two weak to medium bands in the 2100-2260 cm⁻¹ region. The C=C stretching of the alkene would be visible around 1600-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.

A comparison of these predicted spectra with experimentally obtained data would be the ultimate validation of the theoretical models and would provide a detailed picture of the molecule's structure and electronic properties.

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Signature | Region |

|---|---|---|

| ¹H NMR | Aldehydic proton (s) | 9-10 ppm |

| Aromatic protons (m) | 7-8 ppm | |

| Vinylic protons (m) | 5-7 ppm | |

| Butyl group protons (m) | 0.8-2.5 ppm | |

| ¹³C NMR | Carbonyl carbon | 190-200 ppm |

| Aromatic carbons | 120-140 ppm | |

| Alkene carbons | 110-150 ppm | |

| Alkyne carbons | 70-90 ppm | |

| Butyl group carbons | 10-40 ppm | |

| IR | C=O stretch | 1700-1720 cm⁻¹ |

| Aldehydic C-H stretch | 2720 & 2820 cm⁻¹ | |

| C≡C stretch | 2100-2260 cm⁻¹ | |

| C=C stretch | 1600-1680 cm⁻¹ | |

| UV-Vis | π → π* transition (λ_max) | 250-350 nm |

Global Reactivity Descriptors and Electrophilicity Index Analysis

For this compound, the presence of the electron-withdrawing benzaldehyde group and the extended conjugated system is expected to significantly influence these descriptors. The chemical potential (μ) is a measure of the escaping tendency of electrons from the equilibrium system. A more negative chemical potential indicates a better electron acceptor. The chemical hardness (η) represents the resistance to a change in electron distribution. A small hardness value implies high reactivity.

The electrophilicity index (ω), defined as ω = μ²/2η, quantifies the global electrophilic nature of a molecule. A higher electrophilicity index suggests a greater capacity to accept electrons. Given the electron-withdrawing nature of the aldehyde group, this compound is expected to possess a significant electrophilicity index, making it a good electrophile in chemical reactions.

A computational study would involve calculating the energies of the neutral, cationic, and anionic forms of the molecule to determine the ionization potential and electron affinity. From these values, the other global reactivity descriptors can be calculated. An analysis of these descriptors would provide a quantitative measure of the molecule's reactivity and would be valuable for predicting its behavior in various chemical environments.

Conceptual Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | E(cation) - E(neutral) | Energy required to remove an electron. |

| Electron Affinity (A) | E(neutral) - E(anion) | Energy released upon gaining an electron. |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / 2η | Global electrophilic nature of the molecule. |

Applications in Advanced Organic Synthesis and Materials Science

3-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde as a Strategic Building Block in Organic Synthesis

The unique combination of a benzaldehyde (B42025) and a conjugated enediyne system in this compound makes it a powerful synthon for the construction of complex organic molecules. The aldehyde group provides a site for nucleophilic attack and condensation reactions, while the enediyne moiety can undergo a variety of pericyclic and metal-catalyzed reactions.

Precursor for Complex Polycyclic and Fused Ring Systems

The enediyne functionality of this compound is a potent tool for the synthesis of polycyclic and fused-ring systems. The most notable reaction of enediynes is the Bergman cyclization, a thermal or photochemical process that generates a highly reactive p-benzyne diradical. This intermediate can then abstract hydrogen atoms from a suitable donor or undergo further reactions to form new aromatic rings.

In the context of this compound, the benzaldehyde moiety can influence the cyclization process and participate in subsequent transformations. For instance, the aldehyde group can be used to introduce other functional groups or to tether the enediyne to another molecule prior to the cyclization event. Computational studies have shown that steric and electronic effects of substituents on aryl-substituted enediynes can influence the competition between different cyclization pathways, such as the C1-C6 (Bergman) and the C1-C5 diradical cyclizations nih.gov. The thermolysis of certain diaryl-substituted enediynes has been shown to yield products derived from C1-C5 cyclization, highlighting the potential for regioselective ring formation nih.gov.

Furthermore, the aldehyde group can be a participant in radical cascade reactions. For example, oxidant-promoted radical cascade reactions of 1,7-dienes with aldehydes have been developed for the rapid construction of N-containing polycyclic skeletons in a highly regio- and stereoselective manner rsc.org. This suggests that the aldehyde group in this compound could potentially be used to trigger or participate in cascade reactions following the initial enediyne cyclization.

Scaffold for Macrocyclic and Oligomeric Architectures

The rigid and linear nature of the enediyne unit, combined with the synthetic versatility of the benzaldehyde group, makes this compound an excellent candidate for the construction of macrocyclic and oligomeric structures. The aldehyde can be used in reactions such as Wittig olefination or aldol condensation to link multiple enediyne-containing units together.

A concise and practical strategy for the synthesis of 14-membered macrocycles containing a Z-3-ene-1,5-diyne structural unit has been described, utilizing a modular assembly of precursors via sequential Ugi/Sonogashira reactions rsc.orgresearchgate.net. This approach allows for the preparation of hybrid enediyne-peptide macrocycles, demonstrating the feasibility of incorporating enediyne moieties into larger ring systems rsc.orgresearchgate.net. Similarly, the condensation of aromatic dialdehydes with chiral diamines can lead to the formation of various macrocyclic Schiff bases, including [2 + 2], [3 + 3], and larger condensation products nih.gov. These examples highlight the potential for the aldehyde group of this compound to be employed in the synthesis of novel macrocycles with unique shapes and properties.

The synthesis of diacetylene macrocycles derived from 1,2-diethynyl benzene (B151609) derivatives has also been reported, showcasing the ability of diacetylene units to form strained cyclic dimers acs.org. This suggests that the enediyne portion of the target molecule could be a key component in the formation of novel macrocyclic architectures.

Synthon for Diverse Heterocyclic Compound Synthesis

Alkynyl aldehydes are recognized as privileged reagents for the synthesis of a broad spectrum of N-, O-, and S-containing heterocycles through cyclization reactions with other organic compounds rsc.org. The presence of both an aldehyde and an alkyne functionality allows for a variety of tandem and multicomponent reactions to construct complex heterocyclic frameworks.

For instance, the reaction of alkynyl aldehydes with α-amino acid esters can lead to the formation of 1,2,3-trisubstituted pyrroles via a cascade condensation/intramolecular cyclization sequence rsc.org. Similarly, reactions with pyridinium ylides or in the presence of zinc(II) chloride with other reagents can furnish aminoalkyl indolizine derivatives rsc.org. The aldehyde group can also participate in NHC-catalyzed cascade aza-Michael/Aldol reactions with suitable partners to yield axially chiral quinoline derivatives rsc.org.

Furthermore, the Biginelli reaction, a multicomponent reaction of a β-keto ester, an aldehyde, and urea, is a well-established method for synthesizing dihydropyrimidinones beilstein-journals.org. Benzaldehydes are key components in these reactions, and the products can be further modified to create diverse heterocyclic scaffolds beilstein-journals.org. These examples underscore the immense potential of this compound as a synthon for the synthesis of a wide array of heterocyclic compounds with potential biological and material applications.

Potential in the Development of Conjugated Polymers and Optoelectronic Materials

The extended π-system of the enediyne moiety in conjunction with the aromatic ring of this compound makes it an attractive monomer for the synthesis of conjugated polymers with interesting optoelectronic properties. The aldehyde functionality can be utilized in various polymerization reactions, such as condensation polymerization with suitable co-monomers.

The design strategy of combining electron donor and acceptor moieties into a polymer backbone is a common approach to create high-performance organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) ntu.edu.sg. The benzaldehyde unit can act as an electron-withdrawing group, and by pairing it with suitable electron-donating co-monomers, it is possible to tune the electronic properties of the resulting polymer.

Direct arylation polymerization (DAP) is a greener and more economical method for synthesizing conjugated polymers compared to traditional coupling techniques like Stille and Suzuki couplings ntu.edu.sgrsc.org. Thiophene-flanked benzothiadiazole derivatives, which are important building blocks for high-performance conjugated polymers, can be synthesized via direct arylation coupling rsc.org. This suggests that this compound could potentially be used in similar polymerization strategies.

Furthermore, the synthesis of fully π-conjugated, diyne-linked conjugated microporous polymers (CMPs) has been reported, with applications as electrode materials for supercapacitors rsc.org. These materials are synthesized via palladium-catalyzed alkyne-alkyne coupling reactions and exhibit remarkable thermal stability and high specific surface areas rsc.org. The enediyne unit of this compound could be exploited in a similar fashion to create novel CMPs with tailored properties for energy storage and other applications.

Rational Design of Novel Catalytic Systems Based on its Reactivity Profile

The unique electronic and structural features of this compound suggest its potential for use in the rational design of novel catalytic systems. The enediyne moiety can act as a ligand for transition metals, and the aldehyde group can be used to anchor the molecule to a solid support or to introduce additional coordinating sites.

N-Heterocyclic carbene (NHC) ligands have become a prominent structural motif in modern catalysis, and their properties can be tuned by modifying their backbone mdpi.com. The benzaldehyde group of the target molecule could be used as a starting point for the synthesis of novel NHC ligands with an extended π-system, potentially leading to catalysts with enhanced activity and stability.

The study of allene-based ligands for transition metal complexes has shown that the allene moiety can be retained or can cyclize to form new carbene-type complexes depending on the metal center uea.ac.uk. This suggests that the enediyne unit of this compound could also lead to the formation of novel metal-carbene complexes with interesting catalytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.